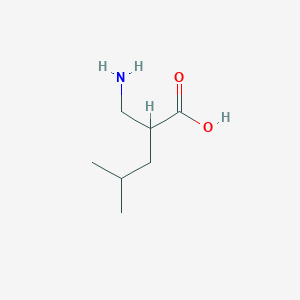

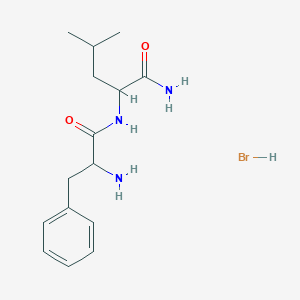

2-(Aminomethyl)-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

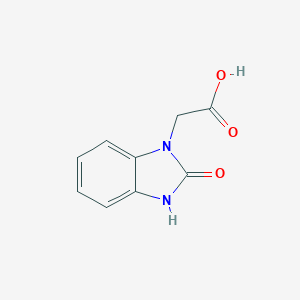

The synthesis of derivatives of 2-(aminomethyl)-4-methylpentanoic acid, including its stereoisomers, involves several chemical reactions, such as the Friedel–Crafts reaction, crotylboration, and stereoselective synthesis. Notably, methods have been developed for the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids, highlighting the chemical versatility of this compound (Giordano et al., 1999). Another synthesis route involves the Michael reaction and subsequent reactions to produce 2-methyl-4-phenylpentanedioic acid, demonstrating the compound's capacity for complex chemical transformations (Natekar & Samant, 2010).

Molecular Structure Analysis

The molecular structure of 2-(aminomethyl)-4-methylpentanoic acid and its derivatives has been elucidated through various analyses, including X-ray crystallography. For instance, studies on diastereoisomeric molecular compounds of N-acetyl-2-amino-3-methylpentanoic acids reveal insights into the compound's stereochemistry and hydrogen bonding patterns (Yajima et al., 2009).

Chemical Reactions and Properties

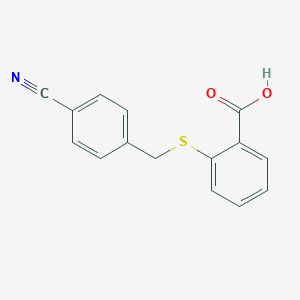

2-(Aminomethyl)-4-methylpentanoic acid undergoes various chemical reactions, illustrating its reactivity. These include intermolecular Friedel–Crafts reactions and transformations into different stereoisomers through selective synthesis methods (Bates & Gangwar, 1993). Its chemical properties, such as the ability to form stable complexes with metals, also underline its potential in biochemical applications (Ejidike & Ajibade, 2015).

Physical Properties Analysis

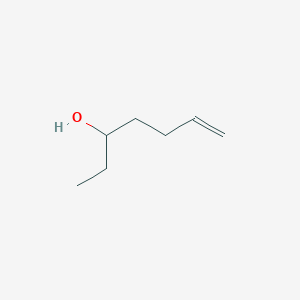

The physical properties of 2-(aminomethyl)-4-methylpentanoic acid, such as solubility and crystallinity, can be inferred from studies on similar compounds. For example, the crystalline structure of (2S,3S)-2-amino-3-methylpentanoic acid provides insight into the compound's solid-state properties and potential interactions in crystalline forms (Curland et al., 2018).

Chemical Properties Analysis

The reactivity of 2-(aminomethyl)-4-methylpentanoic acid towards various chemical reagents and conditions highlights its chemical properties. This includes its role in forming Schiff bases, engaging in stereoselective reactions, and its behavior in enzymatic reactions, demonstrating its multifaceted chemical nature (Silverman et al., 1986).

Mecanismo De Acción

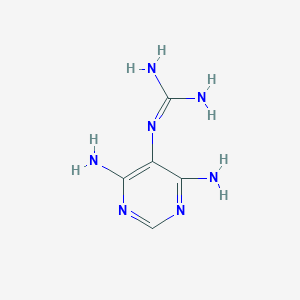

- The primary target of 2-(Aminomethyl)-4-methylpentanoic acid (also known as aminovaleric acid ) is the GABA receptor. GABA stands for gamma-aminobutyric acid , which is the main inhibitory neurotransmitter in the brain. When 2-(Aminomethyl)-4-methylpentanoic acid binds to GABA receptors, it enhances the inhibitory effects of GABA, leading to decreased neuronal excitability and a calming effect .

Target of Action

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(aminomethyl)-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXQYBCPMFDMOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598226 |

Source

|

| Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminomethyl)-4-methylpentanoic acid | |

CAS RN |

100869-07-6 |

Source

|

| Record name | 2-(Aminomethyl)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)